molecular formula C23H26N4O8S B6579683 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-55-5

4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6579683
CAS No.: 533871-55-5
M. Wt: 518.5 g/mol
InChI Key: YOJUZPFTSFZRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group and linked to a 4,4-dimethyl-1,3-oxazolidin-3-yl sulfonyl moiety.

Properties

IUPAC Name

4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O8S/c1-23(2)12-34-13-27(23)36(29,30)16-8-6-14(7-9-16)20(28)24-22-26-25-21(35-22)15-10-17(31-3)19(33-5)18(11-15)32-4/h6-11H,12-13H2,1-5H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJUZPFTSFZRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule notable for its diverse functional groups, which include an oxazolidine moiety, a sulfonyl group, and an oxadiazole group. These structural features suggest potential biological activities that merit comprehensive investigation.

Molecular Formula and Structure

The molecular formula of the compound is C23H26N4O8SC_{23}H_{26}N_{4}O_{8}S. The structural complexity indicates significant potential for varied chemical reactivity and biological activity. Key functional groups include:

  • Oxazolidine Ring : Known for its role in antibiotic properties.
  • Sulfonyl Group : Often enhances solubility and bioavailability.
  • Oxadiazole Group : Associated with diverse pharmacological activities.

Table 1: Structural Features and Potential Activities

Feature Description Potential Biological Activity
OxazolidineFive-membered heterocyclic ringAntibiotic properties
SulfonylSulfur-containing groupEnhances solubility
OxadiazoleHeterocyclic compoundAnticancer, antifungal activities

Anticancer Properties

Preliminary studies suggest that compounds with similar structures often exhibit significant biological activities, including anticancer properties . The oxadiazole moiety is particularly noted for its ability to inhibit various enzymes and exhibit cytotoxicity against cancer cell lines. Research indicates that derivatives of oxadiazoles have shown effectiveness against multiple cancer types.

Case Study: Cytotoxicity

A study evaluating the cytotoxic effects of oxadiazole derivatives reported IC50 values indicating strong activity against various cancer cell lines:

  • HT-29 Colon Cancer Cells : IC50 = 9 nM
  • MCF-7 Breast Cancer Cells : IC50 = 17 nM

These findings suggest that the compound may possess similar anticancer efficacy due to its structural components.

Antibacterial and Antifungal Activities

Compounds containing oxazolidines are well-documented for their antibacterial properties. For instance, oxazolidinone antibiotics are clinically used to treat infections caused by resistant bacteria. The presence of a sulfonyl group may further enhance antibacterial activity by improving the compound's interaction with bacterial targets.

Mechanistic Insights

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Techniques such as molecular docking studies can be employed to predict binding affinities and interaction modes with target proteins. This approach can elucidate how the compound interacts with biological systems at a molecular level.

Table 2: Comparison of Biological Activities

Compound Type Structural Features Notable Activities
Benzothiazole DerivativesHeterocyclic compounds with sulfurAntibacterial
Thiadiazole CompoundsContain thiadiazole ringsAnticancer
Oxazolidinone AntibioticsOxazolidine structureAntibiotic (clinically used)

This comparison highlights how the unique combination of functional groups in our compound may confer distinct properties while suggesting avenues for further exploration in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogous molecules based on structural features and inferred properties.

Core Heterocyclic Moieties

  • 1,3,4-Oxadiazole Derivatives: The compound shares its 1,3,4-oxadiazole core with 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide ().
  • Oxazolidine Sulfonyl Group: The 4,4-dimethyl-1,3-oxazolidin-3-yl sulfonyl moiety is distinct from the diethylsulfamoyl group in 4-(diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide ().

Aromatic Substituents

  • Trimethoxyphenyl vs. Pyridinyl/Thiazolyl :
    The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs), contrasting with pyridinyl or thiazolyl substituents in compounds like 3-chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide (). Trimethoxyphenyl groups are associated with antiproliferative activity via tubulin inhibition, whereas pyridinyl groups may favor kinase inhibition .

Physicochemical Properties

  • Solubility and LogP: The trimethoxyphenyl and oxazolidine sulfonyl groups likely increase the compound’s hydrophobicity (predicted LogP >3) compared to more polar analogs such as N'-(3-morpholin-4-ylpropanoyl)-2,4-dinitrobenzohydrazide (), which contains nitro and morpholine groups. This hydrophobicity may enhance blood-brain barrier penetration but reduce aqueous solubility.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Analog () Analog ()
Core Structure 1,3,4-Oxadiazole 1,3,4-Oxadiazole (5-thioxo) 1,3,4-Thiadiazole
Aromatic Substituent 3,4,5-Trimethoxyphenyl 4-Chlorophenyl 3-Pyridinyl
Sulfonyl Group 4,4-Dimethyl-1,3-oxazolidin-3-yl N/A Diethylsulfamoyl
Predicted Bioactivity Anticancer (tubulin inhibition) Antimicrobial (thioxo group) Kinase inhibition (pyridinyl)

Table 2: Inferred Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight (g/mol) ~550 ~350 ~400
LogP (Predicted) 3.5–4.0 2.8–3.2 2.0–2.5
Hydrogen Bond Acceptors 10 6 8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.